1-benzyl-N'-(2-ethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide
Description
1-benzyl-N’-(2-ethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a benzyl group, an ethoxybenzoyl group, and a dihydropyridine ring
Properties
IUPAC Name |
1-benzyl-N'-(2-ethoxybenzoyl)-6-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-2-29-19-11-7-6-10-18(19)22(28)24-23-21(27)17-12-13-20(26)25(15-17)14-16-8-4-3-5-9-16/h3-13,15H,2,14H2,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJFLHSVXDXWBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-N’-(2-ethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the dihydropyridine ring: This step involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine under acidic or basic conditions to form the dihydropyridine ring.
Introduction of the benzyl group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the ethoxybenzoyl group: This step involves the acylation of the dihydropyridine ring with 2-ethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Formation of the carbohydrazide: The final step involves the reaction of the intermediate compound with hydrazine hydrate to form the carbohydrazide moiety.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-benzyl-N’-(2-ethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form the corresponding pyridine derivative.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding dihydropyridine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or ethoxybenzoyl groups can be replaced with other substituents using appropriate reagents.
Hydrolysis: The carbohydrazide moiety can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and hydrazine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-benzyl-N’-(2-ethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: The compound is being explored for its potential therapeutic properties, including its use as an anti-inflammatory, antioxidant, and anticancer agent.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-N’-(2-ethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Enzyme inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.
Receptor modulation: It can interact with specific receptors on the cell surface, leading to changes in cellular signaling pathways.
Antioxidant activity: The compound can scavenge free radicals and reduce oxidative stress, thereby protecting cells from damage.
Comparison with Similar Compounds
1-benzyl-N’-(2-ethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide can be compared with other similar compounds, such as:
1-benzyl-4-ethylpiperidin-4-yl methanol: This compound has a similar benzyl group but lacks the dihydropyridine ring and ethoxybenzoyl group.
1-benzylpiperidin-2-yl methanamine: This compound contains a benzyl group and a piperidine ring but lacks the dihydropyridine and ethoxybenzoyl groups.
1-benzylpiperidin-4-yl thiourea: This compound has a benzyl group and a piperidine ring with a thiourea moiety instead of the carbohydrazide group.
The uniqueness of 1-benzyl-N’-(2-ethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-benzyl-N'-(2-ethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity against various biological targets.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate hydrazine derivatives with benzoyl and ethoxybenzoyl precursors. The reaction conditions often include the use of solvents such as ethanol or methanol under reflux to facilitate the formation of the dihydropyridine structure.
Antimicrobial Activity
Research has shown that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For example, related compounds have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli in vitro. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.5 to 8 µg/mL, indicating potent activity against these pathogens .
Anticancer Properties
The anticancer potential of this compound has been evaluated in several studies. In one notable study, derivatives were tested on ovarian cancer xenografts in nude mice, showing tumor growth suppression rates exceeding 100% compared to control groups . This suggests that these compounds may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis, which is critical for bacterial replication and tumor cell proliferation.
- Induction of oxidative stress : By generating reactive oxygen species (ROS), these compounds can lead to cellular damage in pathogens and cancer cells alike.
Case Study 1: Antimicrobial Screening
A study investigating the antimicrobial efficacy of various dihydropyridine derivatives found that this compound exhibited significant activity against Pseudomonas aeruginosa and Bacillus cereus, with IC50 values around 4 µg/mL. The study concluded that structural modifications could enhance activity further .
Case Study 2: Anticancer Activity
In another study focusing on ovarian cancer models, the compound demonstrated a remarkable ability to inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, leading to effective tumor suppression .
Data Tables
| Activity Type | Target Pathogen/Cancer | MIC/IC50 (µg/mL) | Effectiveness |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.5 | High |
| Antimicrobial | Escherichia coli | 2 | Moderate |
| Anticancer | Ovarian Cancer | <0.5 | Tumor growth suppression |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
